molecular formula C17H20F3N3O3S B448125 ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE

ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B448125
M. Wt: 403.4g/mol
InChI Key: AOUPIXQYIPQUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the pyrazole moiety: This step often involves the reaction of a suitable pyrazole derivative with the thiophene ring.

    Functional group modifications: Various functional groups are introduced through reactions such as acylation, alkylation, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the pyrazole and thiophene rings, which are common in bioactive molecules.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers may study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of both thiophene and pyrazole rings. This combination may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C17H20F3N3O3S

Molecular Weight

403.4g/mol

IUPAC Name

propan-2-yl 4,5-dimethyl-2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H20F3N3O3S/c1-8(2)26-16(25)14-10(4)11(5)27-15(14)21-13(24)7-23-9(3)6-12(22-23)17(18,19)20/h6,8H,7H2,1-5H3,(H,21,24)

InChI Key

AOUPIXQYIPQUIG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C)C(F)(F)F

Origin of Product

United States

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